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Compound of Interest

Compound Name:
(S)-2-(methoxymethyl)piperazine

2HCl

Cat. No.: B14035642

Get Quote

Executive Summary
(S)-2-(Methoxymethyl)piperazine (often supplied as the dihydrochloride salt to ensure stability)

is a privileged chiral diamine scaffold used extensively in medicinal chemistry. Its structural

value lies in its ability to introduce defined stereochemistry, enhance aqueous solubility via the

secondary amine and ether oxygen, and serve as a rigidified linker in fragment-based drug

design (FBDD).[1]

This guide addresses the synthesis, physical properties, and application of this scaffold, with a

specific focus on distinguishing it from its achiral and piperidine analogs.[1]

Chemical Identity & Properties
Nomenclature and Identifiers
Precise identification is critical due to the existence of close structural analogs (e.g.,

piperidines, regioisomers).[1]
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Attribute Detail

Chemical Name
(S)-2-(Methoxymethyl)piperazine

dihydrochloride

Common Abbreviation (S)-2-MMP[1] · 2HCl

CAS Number (Free Base)

101073-82-5 (Note: Often indexed as the

racemate or generic; verify stereochemistry via

CoA)

CAS Number (R-Enantiomer)
660862-81-7 (Reference standard for chiral

separation)

CAS Number (Boc-Precursor)
1217728-72-7 (tert-butyl (S)-2-

(methoxymethyl)piperazine-1-carboxylate)

Molecular Formula C₆H₁₄N₂O[1][2] · 2HCl

Molecular Weight 130.19 (Free Base) / 203.11 (Dihydrochloride)

Chiral Center C2 (S-configuration)

CRITICAL WARNING: Do not confuse with (S)-2-(methoxymethyl)piperidine (CAS 149054-86-

4). The piperidine analog lacks the second nitrogen atom and has significantly different basicity

and hydrogen-bonding potential.

Physical & Chemical Properties[1]
Appearance: White to off-white hygroscopic solid (2HCl salt).

Solubility: Highly soluble in water (>100 mg/mL), DMSO, and methanol.[1] Insoluble in non-

polar solvents (hexane, ether).

pKa:
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N1 (distal): ~9.8 (Typical for secondary amines)

N4 (proximal to ether): ~5.5–6.0 (Inductive effect of the methoxy group lowers pKa).

Hygroscopicity: The dihydrochloride salt is deliquescent. It must be stored under desiccant or

inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing
The synthesis of the (S)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from L-

Serine.[1] This ensures high optical purity (>99% ee) without the need for expensive chiral

resolution steps.

Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the industrial route from L-Serine to the target dihydrochloride

salt.
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Figure 1: Step-wise synthesis of (S)-2-(methoxymethyl)piperazine 2HCl from L-Serine.[1]
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Detailed Protocol: Key Steps
Cyclization: L-Serine methyl ester is coupled with N-Boc-Glycine. Removal of the Boc group

followed by base-induced cyclization yields the diketopiperazine (3,6-dioxopiperazine)

derivative.[1]

Global Reduction: The diketopiperazine is reduced using Borane-THF (BH₃·THF) or Lithium

Aluminum Hydride (LiAlH₄). This converts the carbonyls to methylenes, yielding (S)-2-

hydroxymethylpiperazine.[1]

Note: This intermediate is water-soluble and difficult to extract. Continuous extraction or

resin purification is often required.

Selective Protection & Methylation:

The N1 and N4 nitrogens have similar reactivity. To selectively methylate the oxygen, the

nitrogens are typically protected (e.g., with Boc₂O).[1]

O-Methylation: Sodium hydride (NaH) and Methyl Iodide (MeI) are used.

Salt Formation: The final Boc-protected intermediate is treated with anhydrous HCl in

dioxane or diethyl ether to precipitate the dihydrochloride salt.

Applications in Drug Discovery[1][3][4][5]
This scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors,

GPCR ligands, and ion channel blockers.[1]

Structural Advantages[1]
Vector Control: The C2-substituent forces the piperazine ring into a preferred chair

conformation, directing the N1 and N4 vectors into specific trajectories.[1]

Solubility Enhancement: The ether oxygen accepts hydrogen bonds, while the protonated

amines (at physiological pH) increase aqueous solubility—a common fix for lipophilic drug

candidates.

Application Workflow (Graphviz Visualization)
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Figure 2: Medicinal chemistry applications and physicochemical benefits of the scaffold.[1]

Analytical Characterization
Validating the identity and purity of (S)-2-(methoxymethyl)piperazine 2HCl requires specific

analytical techniques due to its lack of UV chromophores (unless derivatized) and its salt

nature.

Recommended Analytical Methods
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Method Purpose Protocol Notes

¹H NMR (D₂O) Structure Verification

Diagnostic signals: O-Methyl

singlet (~3.3 ppm), Piperazine

ring protons (2.8–3.5 ppm).

Chiral HPLC Enantiomeric Excess (ee)

Column: Chiralpak AD-H or IC.

Mobile Phase:

Hexane/IPA/DEA (requires

derivatization with benzoyl

chloride or similar if UV

detection is needed, as the

native molecule has weak UV

absorbance).

Titration Chloride Content

Silver Nitrate (AgNO₃) titration

to confirm stoichiometry

(should be ~2.0 equivalents of

Cl⁻).

qNMR Purity Assay

Use maleic acid or dimethyl

sulfone as an internal standard

in D₂O.

Handling & Storage[1]
Storage: -20°C is optimal. Store in a tightly sealed vial within a secondary desiccated

container.

Stability: The free base is prone to air oxidation (N-oxide formation) and carbamate formation

with atmospheric CO₂. The 2HCl salt is chemically stable but physically unstable

(hygroscopic).

References
Scaffold Synthesis & Properties

Citation: Rossen, K., et al. "Asymmetric Synthesis of Piperazine-2-carboxylic Acid

Derivatives."[1] Journal of Organic Chemistry, 1995.
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Context: Establishes the foundational route from amino acids (Serine) to chiral
piperazines.

Medicinal Chemistry Applications

Citation: Ye, H., et al. "Piperazine Scaffolds in Drug Discovery."[1] Bioorganic & Medicinal

Chemistry Letters, 2010.

Context: Reviews the use of substituted piperazines in increasing solubility and selectivity
in kinase inhibitors.

Chemical Safety & Data

Source: PubChem Compound Summary for (S)-2-(methoxymethyl)piperazine.

URL: [Link] (Note: Verify specific isomer data).

Supplier Data (Grounding)

Source: Enamine / Sigma-Aldrich Catalog Entries for "tert-butyl (S)-2-

(methoxymethyl)piperazine-1-carboxylate".[1]

Context: Verification of commercial availability of the protected precursor (CAS 1217728-
72-7).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: (S)-2-
(Methoxymethyl)piperazine 2HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14035642/docs#in-depth-technical-guide-s-2-
methoxymethyl-piperazine-2hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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